Molybdate

货号 B1676688

CAS 编号:

14259-85-9

分子量: 159.9 g/mol

InChI 键: MEFBJEMVZONFCJ-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

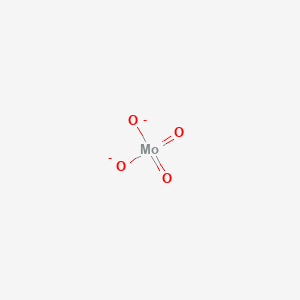

Molybdate is a divalent inorganic anion obtained by removal of both protons from molybdic acid It has a role as an Escherichia coli metabolite. It is a divalent inorganic anion and a molybdenum oxoanion. It is a conjugate base of a hydrogenmolybdate.

属性

CAS 编号 |

14259-85-9 |

|---|---|

产品名称 |

Molybdate |

分子式 |

MoO4(2−) MoO4-2 |

分子量 |

159.9 g/mol |

IUPAC 名称 |

dioxido(dioxo)molybdenum |

InChI |

InChI=1S/Mo.4O/q;;;2*-1 |

InChI 键 |

MEFBJEMVZONFCJ-UHFFFAOYSA-N |

SMILES |

[O-][Mo](=O)(=O)[O-] |

规范 SMILES |

[O-][Mo](=O)(=O)[O-] |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

molybdate molybdate (Mo7-O24) molybdate ion molybdate, (99)Mo-labeled MoO4(2-) |

产品来源 |

United States |

Synthesis routes and methods I

Procedure details

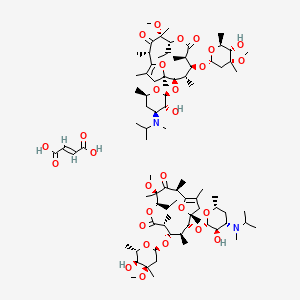

A molybdate solution was prepared from 9.21 g of (NH4)6Mo7O24 4H2O dissolved in 50 mL of deionized water and 33 mL of concentrated ammonium hydroxide. This solution was stirred until all components were soluble. Then 12.5 g of 7G type silica gel was added to the molybdate solution and stirred to ensure homogeneity. This mixture was placed in the Microfluidizer reservoir and recirculation through the machine was started while the internal pressure was adjusted to 9,000 psi. Through Port B shown in FIG. 2 was added over 30 minutes a solution composed of 3.79 g Ni(NO3)2. 6H2O, 6.32 g, Co(NO3)2. 6H2O, 5.27 g Fe(NO3)2.b 9H2O, 2.11 g Bi(NO3)3.5H2O, 0.43 g H3PO4 (80%), and 0.04g KNO3 which had been built to a total volume of 50 mL with distilled water. The pH of the solution dropped until the final addition of the solution through Port A reached a final pH of 5. The temperature of the effluent which was recirculated through the instrument was maintained between 40°-46° C. by passing the effluent pipe through an ice water heat exchanger. The product mixture was filtered using Whatman type 1001070 filter paper affording 35.94 g. of solid product. The solid was calcined by slowly heating from 100° to 540° C. over 6 hours and held at 540° C. for 1 hour. The calcining procedure resulted in a 32% weight loss due to the decomposition of nitrate salts and the product was light brown. The X-Ray diffraction pattern of this material is illustrated in FIG. 7B. This material demonstrated 9 major reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that reflections between 20 to 35 degree two theta at 23.3, 25.5, 26.7, 27.2, 27.5, 28.4, 28.7, 32.0, and 33.7. It was noted that this diffraction pattern appeared to contain better defined reflections and fewer separate phase metal oxides as compared to the classically prepared sample shown in FIG. 7A and described below.

[Compound]

Name

(NH4)6Mo7O24

Quantity

9.21 g

Type

reactant

Reaction Step One

[Compound]

Name

ice water

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

7G

Quantity

12.5 g

Type

reactant

Reaction Step Seven

[Compound]

Name

Ni(NO3)2

Quantity

3.79 g

Type

reactant

Reaction Step Eight

[Compound]

Name

Co(NO3)2

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Nine

[Compound]

Name

Fe(NO3)2

Quantity

5.27 g

Type

reactant

Reaction Step Ten

[Compound]

Name

Bi(NO3)3.5H2O

Quantity

2.11 g

Type

reactant

Reaction Step Eleven

Synthesis routes and methods II

Procedure details

Name

Name

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

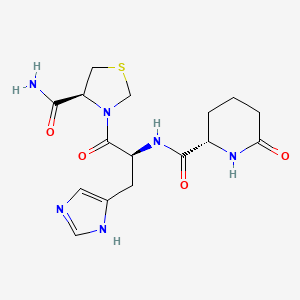

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)

![2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid](/img/structure/B1676619.png)

![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)